molecular formula C18H17F3N4OS2 B460719 2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 664999-30-8

2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B460719
CAS RN: 664999-30-8
M. Wt: 426.5g/mol
InChI Key: NXVOUXPWFHWQQU-UHFFFAOYSA-N
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Description

The compound “2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide” is a chemical compound with a complex structure . It contains a trifluoromethyl group, a cyano group, an ethyl group, and a thiazol group .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a trifluoromethyl group, a cyano group, an ethyl group, and a thiazol group . The trifluoromethyl group is a functional group that has the formula -CF3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Sulfonamides in Drug Development

Sulfonamides are a class of compounds widely studied for their therapeutic applications, including antimicrobial, anticonvulsant, and diuretic effects. Research has explored novel sulfonamides for selective drug targets, such as carbonic anhydrase inhibitors and multi-targeted receptor tyrosine kinase inhibitors like pazopanib, indicating the potential for compounds with similar functional groups to be applied in drug discovery and development (Carta, Scozzafava, & Supuran, 2012).

Radical Cyclization in Organic Synthesis

Radical cyclization is a versatile reaction in organic synthesis used for constructing complex molecular architectures, including carbo- and heterocyclic compounds. This process is crucial for synthesizing natural products and physiologically active compounds. The control of regiochemistry in radical cyclization is critical for achieving desired outcomes in synthetic pathways, which may relate to synthesizing or modifying compounds like the one (Ishibashi & Tamura, 2004).

Antioxidant Capacity and Enzymatic Degradation

The study of antioxidants, including the ABTS/PP decolorization assay, is significant in understanding the reaction pathways and antioxidant capacity of compounds. Some compounds can form coupling adducts with antioxidants, indicating their potential in oxidative stress-related research (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020). Additionally, the enzymatic approach to the degradation of organic pollutants shows the significance of redox mediators and enzymes in transforming recalcitrant compounds, highlighting a potential area of application for complex molecules in environmental remediation (Husain & Husain, 2007).

properties

IUPAC Name

2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4OS2/c1-2-10-3-4-13-11(7-10)15(18(19,20)21)12(8-22)16(24-13)28-9-14(26)25-17-23-5-6-27-17/h5-6,10H,2-4,7,9H2,1H3,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVOUXPWFHWQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=NC=CS3)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

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